
2-Bromo-1-chlorododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chlorododecane is an organic compound with the molecular formula C12H24BrCl It is a halogenated alkane, specifically a dodecane derivative, where two hydrogen atoms are replaced by bromine and chlorine atoms at the first and second positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-chlorododecane can be synthesized through a halogenation reaction of dodecane. The process typically involves the following steps:
Chlorination: Dodecane is first chlorinated using chlorine gas (Cl2) under UV light or heat to produce 1-chlorododecane.
Bromination: The 1-chlorododecane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions (E2 mechanism) to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols, aldehydes, or carboxylic acids can be formed depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-1-chlorododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated alkanes and their biological effects.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chlorododecane in chemical reactions involves the cleavage of carbon-halogen bonds. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton from a β-carbon, resulting in the formation of a double bond and the release of the halogen atom.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chlorododecane: Similar structure but with different positions of halogen atoms.
1-Chlorododecane: Contains only a chlorine atom at the first position.
2-Bromododecane: Contains only a bromine atom at the second position.
Uniqueness
2-Bromo-1-chlorododecane is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen
Propiedades
Número CAS |
89631-95-8 |
|---|---|
Fórmula molecular |
C12H24BrCl |
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
2-bromo-1-chlorododecane |
InChI |
InChI=1S/C12H24BrCl/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11H2,1H3 |
Clave InChI |
JPKAIQNZUHSTBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


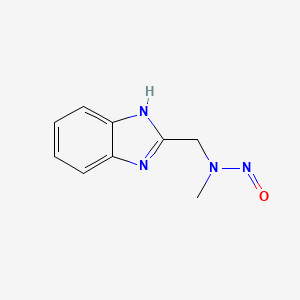
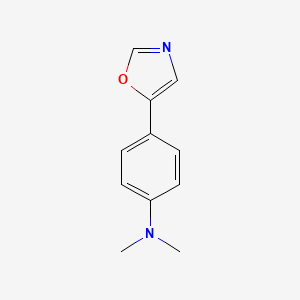
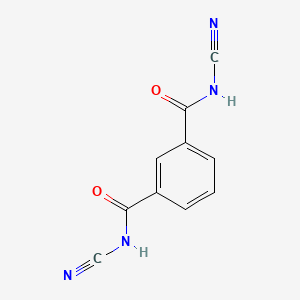

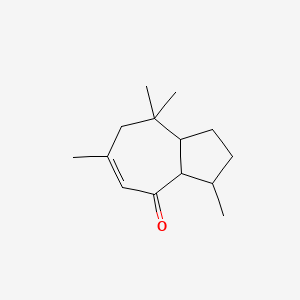
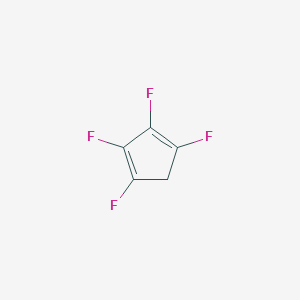
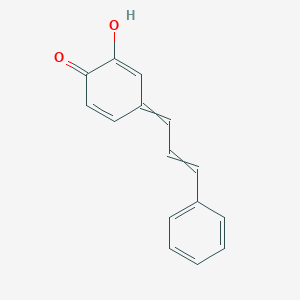
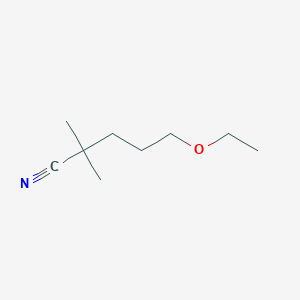
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

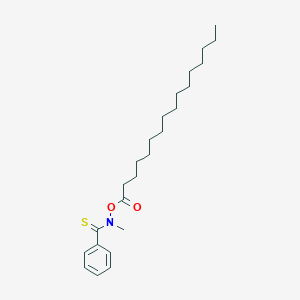
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)

